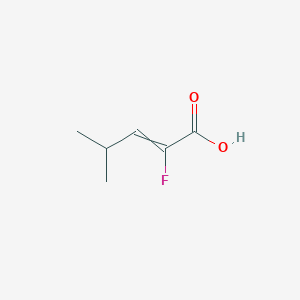
2-Fluoro-4-methylpent-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-4-methylpent-2-enoic acid is an organic compound with the molecular formula C6H9FO2 It is a fluorinated derivative of 4-methylpent-2-enoic acid, characterized by the presence of a fluorine atom at the second carbon of the pent-2-enoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-methylpent-2-enoic acid can be achieved through several methods. One common approach involves the fluorination of 4-methylpent-2-enoic acid using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction typically occurs under mild conditions, with the fluorinating agent being added to a solution of 4-methylpent-2-enoic acid in an appropriate solvent, such as acetonitrile or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow fluorination processes. These processes allow for the efficient and controlled introduction of fluorine atoms into the organic substrate, ensuring high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-4-methylpent-2-enoic acid can undergo various chemical reactions, including:
Substitution: The fluorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution or chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium iodide (NaI) in acetone or other nucleophiles in polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Compounds with substituted functional groups.
Applications De Recherche Scientifique
2-Fluoro-4-methylpent-2-enoic acid has several applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 2-Fluoro-4-methylpent-2-enoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can influence its reactivity and binding affinity to enzymes and receptors. This can result in the modulation of biochemical pathways and the inhibition or activation of specific enzymes . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylpent-2-enoic acid: The non-fluorinated analog of 2-Fluoro-4-methylpent-2-enoic acid.
2-Fluoro-4-methylpentanoic acid: A similar compound with a saturated carbon chain.
2-Fluoro-3-methylbut-2-enoic acid: A compound with a different position of the methyl group.
Uniqueness
This compound is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased lipophilicity, metabolic stability, and altered reactivity. These properties make it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
113425-72-2 |
|---|---|
Formule moléculaire |
C6H9FO2 |
Poids moléculaire |
132.13 g/mol |
Nom IUPAC |
2-fluoro-4-methylpent-2-enoic acid |
InChI |
InChI=1S/C6H9FO2/c1-4(2)3-5(7)6(8)9/h3-4H,1-2H3,(H,8,9) |
Clé InChI |
VLTPEXOVJIWAIE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C=C(C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[1-(2,4-Dichlorophenyl)butane-1-sulfonyl]pyridine](/img/structure/B14301924.png)
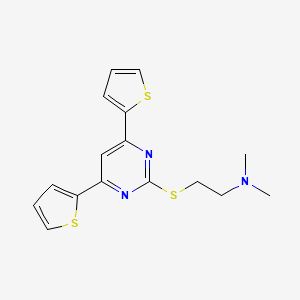

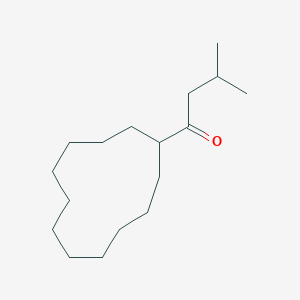

![3-{[2,2-Bis(hydroxymethyl)butoxy]carbonyl}undec-4-enoate](/img/structure/B14301971.png)
![Diethyl [1-(methylsulfanyl)prop-1-en-1-yl]phosphonate](/img/structure/B14301973.png)
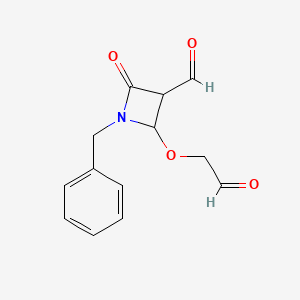
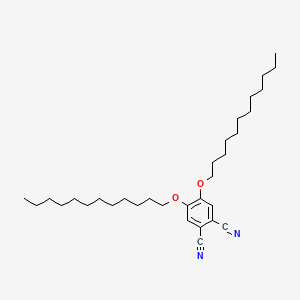
![N-{3-[Di(prop-2-en-1-yl)amino]-4-methylphenyl}acetamide](/img/structure/B14301981.png)

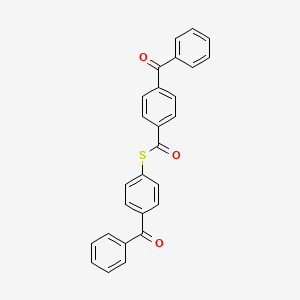
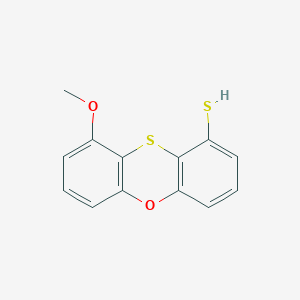
![(1,2-Phenylene)bis[difluoro(phenyl)silane]](/img/structure/B14301997.png)
